3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a 3-methoxybenzamide moiety at position 2. This structure is distinct from simpler pyrazole derivatives due to the fused thiophene ring and sulfone group, which may improve metabolic stability and binding affinity in pharmacological contexts.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-6-8-15(9-7-13)23-19(17-11-28(25,26)12-18(17)22-23)21-20(24)14-4-3-5-16(10-14)27-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLQVNIPHQXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thienopyrazole intermediate with a benzamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy and benzamide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methanol with a base like sodium hydroxide for methoxy substitution; amines or other nucleophiles for benzamide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thieno-Pyrazole Derivatives
Key Analogues :
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Structural Differences: Lacks the 5,5-dioxo group and has a bromo substituent instead of methoxy on the benzamide. Implications: The bromo group increases molecular weight (MW: 466.3 g/mol) and may reduce solubility compared to the methoxy analogue. The single ketone at position 5 (vs.
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6): Core Heterocycle: Replaces thienopyrazole with a thiadiazole-isoxazole system. Activity: Demonstrates moderate yields (70%) and a lower melting point (160°C) compared to sulfone-containing derivatives, suggesting reduced thermal stability .
Benzamide-Fused Heterocycles with Antimicrobial Activity ()
Compounds like 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) share the benzamide moiety but feature a pyrimidine-thiophene core. Key differences include:
- Analytical Data : IR spectra show C=O stretches at ~1715 cm⁻¹, comparable to the target compound’s carbonyl signals .
Spectroscopic Data
- Trends : Methoxy and sulfone groups in the target compound may downshift C=O IR stretches due to electron withdrawal. Aromatic proton signals align with substituted benzamide derivatives across studies.
Research Implications and Limitations
- Pharmacological Potential: The sulfone group in the target compound may improve metabolic stability over analogues with single ketones (e.g., ) .
- Synthetic Challenges : Lack of explicit data on the target compound’s synthesis necessitates extrapolation from methods in and .
- Contradictions: Thiadiazole derivatives () exhibit higher thermal stability (mp up to 290°C) despite simpler structures, suggesting fused thienopyrazole systems may require optimization for applications requiring high melting points .
Biological Activity
The compound 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This complex structure includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of 3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has been explored in various studies. Key areas of investigation include:
- Antiviral Activity : Research indicates that derivatives of benzamide exhibit antiviral properties by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. This mechanism has been observed in compounds similar to the target compound against viruses like HBV and HIV .
- Anticancer Potential : The thieno[3,4-c]pyrazole derivatives have shown promise in cancer therapy. For instance, related compounds have been reported to induce cell cycle arrest and exhibit selective cytotoxicity against melanoma cells. The mechanism involves inhibiting key pathways involved in cell proliferation and survival .
Antiviral Mechanisms
A study focusing on N-phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication through the upregulation of A3G levels. This suggests that the target compound may similarly function as an antiviral agent by modulating host cellular responses to viral infections .
Anticancer Activity
In vitro studies have shown that compounds with similar structural features to the target compound can significantly reduce viability in cancer cell lines. For example:
- Cell Line Studies : A derivative exhibited a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells. The compound induced S-phase arrest in the cell cycle and decreased melanin production, indicating potential use in melanoma therapy .
Case Studies
-
Study on HBV Inhibition :
- Objective : Evaluate the antiviral activity against HBV.
- Methodology : In vitro assays using HepG2 cells.
- Findings : The compound significantly inhibited HBV replication by increasing A3G levels.
-
Melanoma Treatment Study :
- Objective : Assess anticancer effects on melanoma cells.
- Methodology : MTT assay and flow cytometry.
- Findings : Induced selective cytotoxicity and cell cycle arrest at S phase.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
